molecular formula C8H12ClN3O B1464541 2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol CAS No. 1249037-45-3

2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol

Cat. No. B1464541
M. Wt: 201.65 g/mol
InChI Key: ISLOPIPYCYFSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol” is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.65 g/mol1. It is available for purchase from various chemical suppliers12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol”. However, similar compounds are often synthesized through a series of reactions involving amines and chloropyrazines. More detailed information might be available in specialized chemical literature or databases.



Molecular Structure Analysis

The molecular structure of “2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol” consists of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, attached to an ethylaminoethanol group1. The presence of the chlorine atom on the pyrazine ring and the hydroxyl group on the ethanol part may significantly influence the compound’s reactivity and properties.



Chemical Reactions Analysis

Specific chemical reactions involving “2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol” are not readily available in the sources I have access to. However, given its structure, it might undergo reactions typical for chloropyrazines, amines, and alcohols.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol” are not explicitly stated in the available sources. However, its molecular weight is reported to be 201.65 g/mol1.


Scientific Research Applications

Synthesis and Antibacterial Activity

One study focused on the design, synthesis, and evaluation of antibacterial activity of novel derivatives related to "2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol" (Prasad, 2021). These derivatives were synthesized through a series of complex chemical reactions, characterized by analytical and spectral techniques, and demonstrated notable antibacterial properties.

Antimicrobial Activity

Another research effort synthesized new pyrazoline and pyrazole derivatives, investigating their antibacterial and antifungal activities (Hassan, 2013). The study highlighted the potential of these compounds, including those structurally similar to "2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol," in combating various microbial strains, indicating their significance in the development of new antimicrobial agents.

Molecular Interaction Studies

Further research into Schiff base ligands derived from pyrazine and related compounds explored their DNA interaction and potential as drug candidates through docking studies (Kurt et al., 2020). These findings suggest applications in designing molecules with specific biological targets, underscoring the versatility of pyrazine derivatives in medicinal chemistry.

Synthesis of Complexes

Research on the synthesis of mono- and multinuclear complexes from pyrazole-derived amino alcohols, including those related to the compound of interest, demonstrated the feasibility of generating various complex structures with potential application in materials science and catalysis (Seubert et al., 2011).

Cytotoxic Activity

Studies on tridentate bipyrazolic compounds, including derivatives of "2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol," have explored their cytotoxic activities against tumor cell lines, indicating their potential in cancer research (Kodadi et al., 2007).

Safety And Hazards

Specific safety and hazard information for “2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol” is not available in the sources I have access to. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions for “2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol” could involve further studies to understand its properties, reactions, and potential applications. This could include research into its synthesis, mechanism of action, and interactions with other substances.


Please note that this information is based on the available sources and there may be additional information in specialized chemical literature or databases. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.


properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-2-12(5-6-13)8-7(9)10-3-4-11-8/h3-4,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLOPIPYCYFSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.